Piperidine-2-carbonitrile hemioxalate

Description

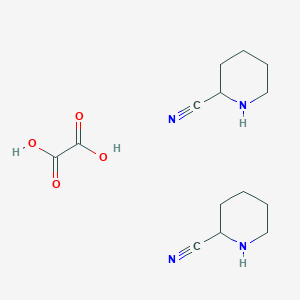

Piperidine-2-carbonitrile hemioxalate is a piperidine derivative featuring a six-membered nitrogen-containing ring (piperidine) substituted with a nitrile group at the second position, combined with oxalic acid in a 1:0.5 molar ratio (hemioxalate salt). It has been identified as a constituent of Morindae Officinalis Radix (巴戟天), a traditional Chinese medicinal herb, where it serves as a phytochemical marker for quality control and adulteration screening .

Properties

IUPAC Name |

oxalic acid;piperidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10N2.C2H2O4/c2*7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h2*6,8H,1-4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSPGXIUDSRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N.C1CCNC(C1)C#N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523571-93-8 | |

| Record name | Piperidine-2-carbonitrile hemioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Experimental Data Table on Preparation Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Piperidine derivative | (2R)-piperidine-2-carbonitrile | Chiral purity affects final product stereochemistry |

| Oxalic acid | 1.0 to 1.2 equivalents | Slight excess ensures complete salt formation |

| Solvent | Methanol, ethanol, or acetonitrile | Methanol preferred for crystallization |

| Temperature | 20–50 °C | Mild heating facilitates dissolution and reaction |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC for completion |

| Yield | 75–90% | Dependent on purity of starting materials and conditions |

| Purity | >98% (HPLC) | Crystallization improves purity |

Mechanistic Insights

The formation of the hemioxalate salt involves proton transfer from oxalic acid to the basic nitrogen of the piperidine ring, resulting in the formation of a stable ionic complex. The carbonitrile group remains intact during this process. The hemioxalate is often isolated as a crystalline solid, which improves handling and stability compared to the free base.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Salt Formation | Piperidine-2-carbonitrile + oxalic acid | Mild heating, polar solvents (MeOH) | Simple, high yield, scalable | Requires pure starting materials |

| Use of Piperidine Derivatives | Chiral piperidine derivatives + oxalic acid | Controlled stoichiometry, mild temp | Stereochemical control | More complex synthesis of precursors |

| Electrochemical Oxidation | Hemioxalate salts, platinum electrodes | Undivided cell, constant current, methanol | Potential for novel functionalization | Requires electrochemical setup |

| Organophotocatalysis (related) | Ammonium salts, alkenes, photocatalyst | Blue LED irradiation, mild temp | Stereoselective synthesis | Not directly for hemioxalate salts |

Chemical Reactions Analysis

Types of Reactions: Piperidine-2-carbonitrile hemioxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Structural Characteristics

Piperidine-2-carbonitrile hemioxalate features:

- A six-membered piperidine ring containing one nitrogen atom.

- A cyano group () attached to the second carbon of the ring.

- Two oxalate functional groups contributing to its hemioxalate designation.

Pharmaceutical Development

Piperidine derivatives are widely recognized for their biological activities. This compound has shown promise in:

- Antimicrobial Activity : Initial studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Antitumor Properties : Research suggests potential efficacy against various cancer cell lines, warranting further exploration in oncology.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. Key applications include:

- Synthesis of 2-Piperidinones : It can be utilized as a precursor for synthesizing 2-piperidinone derivatives, which are important scaffolds in drug development .

- Modular Synthesis Techniques : New methodologies have been developed to access diverse substituted piperidinones using piperidine derivatives through organophotocatalysis, highlighting the compound's role in innovative synthetic strategies .

Biological Studies

This compound is being investigated for its interactions with various biological targets:

- Pharmacokinetics and Pharmacodynamics : Studies focus on understanding how this compound interacts with biological systems and its potential therapeutic effects.

- Molecular Sensors : Its derivatives have been explored as molecular sensors for detecting metal ions and monitoring environmental conditions .

Comparative Analysis of Related Compounds

To contextualize the significance of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| (2R)-Piperidine-2-carbonitrile | Piperidine + Cyano | Antimicrobial, Antitumor |

| Piperidine | Piperidine | General pharmacological activity |

| 3-Cyanopiperidine | Piperidine + Cyano | Potential neuroprotective effects |

| Ethyl oxalate | Oxalic Acid Ester | Used in organic synthesis |

| 4-(Hydroxymethyl)pyridine | Pyridine | Antimicrobial properties |

This table illustrates the unique characteristics of this compound while situating it within a broader context of related compounds.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of piperidine derivatives found that this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Bioactive Compounds

Research utilizing this compound as a starting material successfully synthesized various bioactive piperidinone derivatives through novel synthetic routes, showcasing its utility in drug discovery processes.

Case Study 3: Molecular Sensor Development

Piperidine derivatives were tested as fluorescent probes for metal ion detection, revealing that modifications to the piperidine structure could enhance sensitivity and selectivity towards specific ions like Cu²⁺ and Fe³⁺ .

Mechanism of Action

The mechanism of action of piperidine-2-carbonitrile hemioxalate involves its interaction with specific molecular targets and pathways. It is known to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and others . These interactions lead to the modulation of cellular processes, including proliferation, apoptosis, and metastasis.

Comparison with Similar Compounds

Piperidine Derivatives

- (R)-Piperidine-2-carbonitrile oxalate(2:1) : This compound shares the piperidine core and nitrile substituent but differs in salt stoichiometry (2:1 oxalate ratio vs. hemioxalate). Its molecular formula is C₁₄H₂₂N₄O₄ (MW 310.35), indicating a larger molecular weight compared to the hemioxalate form due to the additional oxalate moiety .

- 2-ethyl-1-{[3-(2-phenylethyl)-5-isoxazolyl]carbonyl}piperidine : A structurally complex piperidine derivative with an isoxazole carbonyl group. Unlike Piperidine-2-carbonitrile hemioxalate, this compound lacks ionic salt characteristics and may exhibit distinct pharmacokinetic properties due to its lipophilic substituents .

Spirocyclic and Bicyclic Analogs

- 1-Boc-1,6-diazaspiro[3.4]octane hemioxalate: A spirocyclic compound with dual nitrogen atoms and a Boc-protected amine.

- 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate : This bicyclic compound incorporates fluorine atoms, which may improve metabolic stability and bioavailability. Its strained bicyclo[3.1.0] system contrasts with the planar piperidine ring, influencing steric interactions .

Physicochemical Properties

Biological Activity

Piperidine-2-carbonitrile hemioxalate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperidine ring structure, which includes a carbonitrile functional group attached to the second carbon of the ring and two oxalate groups indicating its hemioxalate form. This structural configuration is significant in determining its biological activity.

Chemical Formula:

- IUPAC Name: this compound

- Molecular Formula: C₈H₉N₂O₄

Research indicates that this compound exhibits various mechanisms of action that contribute to its biological activity:

- Antitumor Activity : Studies have shown that derivatives of piperidine compounds can exert antiproliferative effects on cancer cells. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in cervical cancer cells by targeting pathways such as VEGFR-2, leading to apoptosis and reduced cell migration .

- Antimicrobial Properties : The compound has been noted for its antimicrobial effects, potentially making it a candidate for treating infections. Structural modifications in similar piperidine derivatives have been linked to enhanced antimicrobial potency .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may exhibit neuroprotective properties, although specific data on hemioxalate forms is limited. Further exploration into the neuroprotective capabilities of these compounds could yield valuable insights for neurological applications.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A recent study focused on the synthesis and evaluation of various piperidine derivatives, including those structurally related to this compound, demonstrated promising results against cervical cancer cells. The compound exhibited an IC50 value of 7.74 µM against cisplatin-resistant HeLa cells, indicating significant potential for overcoming drug resistance . Molecular docking studies revealed stable interactions with key proteins involved in cancer progression, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

Future Directions

The biological activity of this compound suggests several avenues for future research:

- Pharmacological Exploration : Further studies are warranted to explore the full range of pharmacological activities, including detailed investigations into its mechanisms of action at the molecular level.

- Structural Optimization : Investigating structural modifications may enhance its biological activity and selectivity for specific targets, particularly in cancer therapy and antimicrobial applications.

- Clinical Trials : Promising preclinical results necessitate the progression to clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling piperidine-2-carbonitrile hemioxalate in laboratory settings?

- Methodological Answer : Follow OSHA and HazCom 2012 guidelines, including:

- Use of a positive-pressure SCBA and fully encapsulating chemical-resistant suits during spills or high-exposure scenarios .

- Immediate decontamination of skin/eyes with water for ≥15 minutes and removal of contaminated clothing .

- Storage in sealed, dry containers away from ignition sources and static electricity .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Use microwave-assisted synthesis for improved reaction efficiency and yield, as demonstrated in cobaltoceniumylamido compound studies .

- Monitor purity via HPLC or NMR and validate with ≥95% purity thresholds, referencing batch-specific certificates of analysis (e.g., Cayman Chemical protocols) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve structural ambiguities .

- Validate physical properties (melting point, solubility) against NIST Chemistry WebBook data .

Advanced Research Questions

Q. How can computational modeling address discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Apply density functional theory (DFT) to reconcile experimental vs. theoretical bond lengths/angles. Cross-validate with SHELX-refined structures and PubChem data .

- Use error analysis frameworks (e.g., error propagation in calorimetry) to quantify uncertainties .

Q. What strategies resolve contradictions in pharmacological activity data for piperidine derivatives?

- Methodological Answer :

- Conduct dose-response studies with rigorous controls (e.g., PICO framework for hypothesis testing) .

- Validate mechanisms via kinetic isotope effects or isotopic labeling, as seen in spirocyclic piperidine studies .

Q. How should researchers design experiments to study the stability of this compound under varying pH?

- Methodological Answer :

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring .

- Apply Arrhenius kinetics to extrapolate degradation pathways, referencing thermodynamic protocols in physical chemistry literature .

Methodological Frameworks

Q. What criteria ensure reproducibility in this compound studies?

- Methodological Answer :

- Adhere to Beilstein Journal guidelines : document experimental details in supplementary materials, including synthesis steps and characterization data (e.g., NMR spectra, XRD parameters) .

- Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate experimental design rigor .

Physical and Chemical Properties Table

Key Citations for Further Reading

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.